molecular formula C21H29N3O2 B7449991 N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide

N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7449991
M. Wt: 355.5 g/mol
InChI Key: UJBWPUWCZNUKDR-UHFFFAOYSA-N
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Description

N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of chemists at Allen and Hanburys, a British pharmaceutical company. AH-7921 is a potent and selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids.

Mechanism of Action

N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide exerts its effects by binding to and activating the μ-opioid receptor, which is located in the brain and spinal cord. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This results in the suppression of pain perception and the induction of feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
This compound has been found to produce similar biochemical and physiological effects to other opioids, such as morphine. These effects include analgesia, sedation, respiratory depression, and addiction. However, this compound has been found to be less potent and less effective than morphine in producing these effects.

Advantages and Limitations for Lab Experiments

N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide has several advantages and limitations for use in lab experiments. Its potency and selectivity for the μ-opioid receptor make it a useful tool for studying the mechanism of action of opioids. However, its lower efficacy compared to morphine may limit its usefulness in some experiments. Additionally, its potential for abuse and addiction may make it unsuitable for some research purposes.

Future Directions

There are several potential future directions for research on N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the development of new analgesic drugs based on its structure and mechanism of action. Another area of interest is the study of its potential for abuse and addiction, and the development of strategies to prevent or treat opioid addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as a tool for studying the opioid system.

Synthesis Methods

The synthesis of N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide involves a multi-step process that starts with the reaction of 4-piperidone with 3-phenylpropanoyl chloride to form 1-(3-phenylpropanoyl)piperidin-4-one. This intermediate is then reduced with sodium borohydride to form 1-(3-phenylpropanoyl)piperidin-4-ol, which is then reacted with 2-bromo-1-cyclohexanecarboxylic acid to form this compound.

Scientific Research Applications

N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new analgesic drugs. It has been shown to be a potent and selective agonist of the μ-opioid receptor, with similar binding affinity to morphine. However, it has been found to be less effective than morphine in producing analgesia in animal models.

Properties

IUPAC Name

N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20(9-7-16-4-2-1-3-5-16)23-12-10-18(11-13-23)22-21(26)24-15-17-6-8-19(24)14-17/h1-5,17-19H,6-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBWPUWCZNUKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)NC3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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